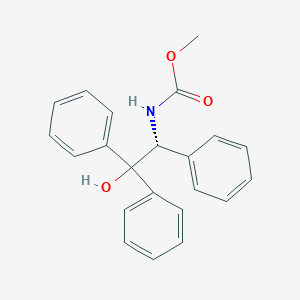

(R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol

Descripción general

Descripción

®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, acetophenone, and methylamine.

Formation of Intermediate: The initial step involves the condensation of benzaldehyde and acetophenone to form an intermediate compound.

Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to obtain the desired alcohol.

Industrial Production Methods: Industrial production of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Types of Reactions:

Oxidation: ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol has been investigated for its potential therapeutic applications:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through its interaction with specific cellular pathways. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:

In a study involving K562 leukemia cells, treatment with this compound resulted in a significant reduction of cell viability compared to untreated controls. Flow cytometry analyses indicated increased annexin V staining, suggesting the compound's ability to induce apoptosis in cancerous cells.

| Cell Line | Treatment Concentration | Viability Reduction (%) |

|---|---|---|

| K562 | 10 µM | 45 |

| HeLa | 5 µM | 50 |

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes involved in cancer progression. It exhibits inhibitory effects on kinases such as BCR-ABL, which is crucial for the survival of some leukemic cells.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

Chiral Auxiliary

It is often employed as a chiral auxiliary in asymmetric synthesis. The presence of multiple aromatic rings provides steric hindrance that can influence reaction pathways favorably.

Synthetic Applications:

The compound can be utilized to synthesize other chiral compounds through various reactions such as:

- Mannich Reactions : Used to form β-amino carbonyl compounds.

- Alkylation Reactions : Facilitates the introduction of alkyl groups to enhance molecular complexity.

Case Study on Synthesis

A research study demonstrated the utility of this compound in synthesizing novel anti-inflammatory agents. The compound was used as a chiral auxiliary to produce optically active derivatives with enhanced biological activity.

Research Findings

Recent studies have highlighted the compound's role in developing new pharmacological agents targeting specific diseases like cancer and neurodegenerative disorders. Its unique structural features allow for modifications that can lead to improved efficacy and selectivity.

Mecanismo De Acción

The mechanism of action of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction and metabolic processes.

Comparación Con Compuestos Similares

- (S)-(-)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol

- N-Carbomethoxy-2-amino-1,1,2-triphenylethanol (racemic mixture)

- N-Carbomethoxy-2-amino-1,1,2-triphenylethanol derivatives

Uniqueness: ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its enantiomer and racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.

Actividad Biológica

(R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol, with CAS number 352535-67-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H21NO3

- Molecular Weight : 347.41 g/mol

- Structure : The compound features a triphenylethanol core with a carbomethoxy and amino substituent, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential anti-cancer properties and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested :

- A549 (lung cancer)

- HepG2 (liver cancer)

- K562 (leukemia)

- PC-3 (prostate cancer)

Cytotoxicity Data :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 6.15 |

| This compound | HepG2 | <10 |

| This compound | K562 | <20 |

| This compound | PC-3 | <10 |

This data indicates that the compound exhibits significant cytotoxicity, particularly against lung and liver cancer cell lines. The mechanism appears to involve the induction of autophagy and modulation of the EGFR signaling pathway .

The proposed mechanisms through which this compound exerts its effects include:

- Autophagy Induction : The compound promotes autophagy in cancer cells, which may lead to enhanced degradation of cellular components and reduced tumor growth.

- EGFR Pathway Modulation : It has been suggested that the compound interacts with the EGFR pathway, which is crucial for cell proliferation and survival in many cancers.

Case Studies

A notable study examined the effects of this compound on A549 cells. The results indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributor to its cytotoxic effects. Additionally, flow cytometry analysis revealed alterations in LC3 protein expression associated with autophagy .

Propiedades

IUPAC Name |

methyl N-[(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-26-21(24)23-20(17-11-5-2-6-12-17)22(25,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,25H,1H3,(H,23,24)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZUAVPCBIFLIB-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584255 | |

| Record name | Methyl [(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-67-2 | |

| Record name | Methyl [(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.